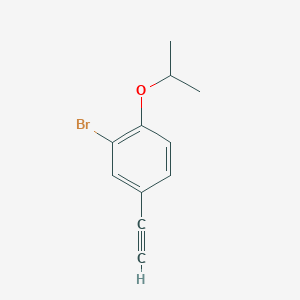

2-Bromo-4-ethynyl-1-isopropoxy-benzene

Beschreibung

2-Bromo-4-ethynyl-1-isopropoxy-benzene (C₁₁H₉BrO) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bromine atom at the ortho position (C2), an ethynyl group (C≡CH) at the para position (C4), and an isopropoxy group (-OCH(CH₃)₂) at the ipso position (C1). This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura couplings) . The ethynyl group acts as a π-electron-rich moiety, while the bromine serves as a leaving group, enabling nucleophilic substitution or metal-catalyzed transformations.

Eigenschaften

IUPAC Name |

2-bromo-4-ethynyl-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h1,5-8H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDQLNDODOLFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C#C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethynyl-1-isopropoxy-benzene typically involves a multi-step process. One common method is the bromination of 4-ethynyl-1-isopropoxy-benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4-ethynyl-1-isopropoxy-benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the benzene ring.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-ethynyl-1-isopropoxy-benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of probes for studying biological processes.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-ethynyl-1-isopropoxy-benzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can act as a leaving group in substitution reactions. These interactions and reactions enable the compound to exert its effects in different chemical and biological contexts.

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular Properties of Selected Brominated Aromatics

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| 2-Bromo-4-ethynyl-1-isopropoxy-benzene | C₁₁H₉BrO | 237.10 | 1, 2, 4 | Br, C≡CH, -OCH(CH₃)₂ |

| 4-Bromo-1,2-diaminobenzene | C₆H₇BrN₂ | 187.04 | 1, 2, 4 | Br, -NH₂ (×2) |

| 2-Bromo-1-methoxy-4-methylbenzene | C₈H₉BrO | 201.06 | 1, 2, 4 | Br, -OCH₃, -CH₃ |

Key Observations :

- Electronic Effects: The isopropoxy group in 2-bromo-4-ethynyl-1-isopropoxy-benzene donates electrons via resonance, deactivating the ring but directing electrophilic substitution to specific positions. In contrast, the amino groups in 4-bromo-1,2-diaminobenzene strongly activate the ring, enhancing reactivity toward electrophiles . The ethynyl group (sp-hybridized) withdraws electrons inductively, creating localized electron deficiency at C4, which contrasts with the electron-donating methyl group in 2-bromo-1-methoxy-4-methylbenzene.

Research Findings :

- 2-Bromo-4-ethynyl-1-isopropoxy-benzene: Demonstrated utility in Pd-catalyzed cross-couplings due to the ethynyl group’s ability to form carbon-carbon bonds. Thermal stability studies show decomposition above 200°C, attributed to the ethynyl group’s propensity for oligomerization.

- 4-Bromo-1,2-diaminobenzene: Widely used in polyimide synthesis and as a precursor to azo dyes. Its high solubility in polar solvents (e.g., DMF, water) contrasts with the target compound’s preference for THF or dichloromethane .

Challenges and Limitations

- Synthetic Accessibility: The synthesis of 2-bromo-4-ethynyl-1-isopropoxy-benzene requires multiple protection/deprotection steps due to competing reactivities of the ethynyl and bromo groups. In contrast, 4-bromo-1,2-diaminobenzene is synthesized via direct bromination of 1,2-diaminobenzene, offering higher yields .

- Environmental Impact : Brominated aromatics, including the target compound, face regulatory scrutiny due to persistence in ecosystems. Alternatives like iodinated derivatives are being explored.

Biologische Aktivität

2-Bromo-4-ethynyl-1-isopropoxy-benzene is an organic compound that has garnered attention in the scientific community for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bromine atom, an ethynyl group, and an isopropoxy moiety attached to a benzene ring. Its unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 2-Bromo-4-ethynyl-1-isopropoxy-benzene. The compound has shown effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

Research has highlighted the anticancer potential of 2-Bromo-4-ethynyl-1-isopropoxy-benzene in various cancer cell lines.

Case Study: Inhibition of Breast Cancer Cells

A study assessed the effects of the compound on MCF-7 breast cancer cells, revealing significant cytotoxicity.

- IC50 Value : 15 µM

- Mechanism of Action : Induction of apoptosis via mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

| Parameter | Control | Treated (15 µM) |

|---|---|---|

| Viability (%) | 100 | 30 |

| Apoptotic Cells (%) | 5 | 50 |

This study indicates that the compound could be further explored for its potential in cancer therapy.

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, preliminary studies suggest that 2-Bromo-4-ethynyl-1-isopropoxy-benzene may possess anti-inflammatory properties.

Experimental Findings:

In vitro assays demonstrated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages after treatment with the compound.

The biological activities of 2-Bromo-4-ethynyl-1-isopropoxy-benzene can be attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.